2-(Bromomethyl)-3-(tert-butyl)pyridine

Description

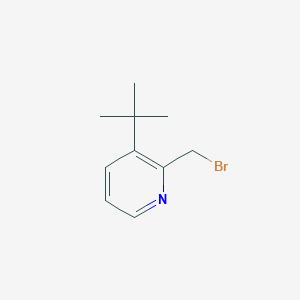

2-(Bromomethyl)-3-(tert-butyl)pyridine is a halogenated pyridine derivative characterized by a bromomethyl substituent at the 2-position and a bulky tert-butyl group at the 3-position of the pyridine ring. This structural configuration imparts unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the bromine atom and the steric hindrance provided by the tert-butyl group.

Synthesis of this compound involves substitution reactions using bromomethylpyridine hydrobromide as a precursor. For example, in a modified procedure, bromomethylpyridine hydrobromide was reacted in a THF/DMF (1:1) solvent system to yield structurally related pyridine derivatives, demonstrating its utility in generating functionalized intermediates for organic synthesis .

Properties

Molecular Formula |

C10H14BrN |

|---|---|

Molecular Weight |

228.13 g/mol |

IUPAC Name |

2-(bromomethyl)-3-tert-butylpyridine |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-6-12-9(8)7-11/h4-6H,7H2,1-3H3 |

InChI Key |

YJCLTPGRADEALS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-(tert-butyl)pyridine typically involves the bromination of 3-(tert-butyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-(tert-butyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives.

Scientific Research Applications

2-(Bromomethyl)-3-(tert-butyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized pyridines.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the development of materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-(tert-butyl)pyridine involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

tert-Butyl (2-bromopyridin-3-yl)carbamate

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Key Features: Bromine at the 5-position, an ethynyl group modified with trimethylsilyl (TMS) at the 3-position, and an amine at the 2-position. The TMS group enhances stability during Sonogashira coupling reactions.

- Applications : Valuable in cross-coupling reactions for constructing conjugated polymers .

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Features : A pyrrolidine ring linked to the pyridine via an ether bond, with bromine at the 5-position and a dimethoxymethyl group. The tert-butyl carbamate acts as a protective group.

- Applications : Intermediate in synthesizing kinase inhibitors due to its modular structure .

Molecular Weight and Cost Considerations

- Cost : Derivatives like tert-Butyl (2-bromopyridin-3-yl)carbamate are priced at $240/g (1 g scale), reflecting their specialized applications . Simpler bromopyridines are typically less expensive due to fewer synthetic steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.